1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
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Overview
Description
1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is an organic compound belonging to the pyrido[2,3-d][1,3]oxazine class of alkaloids.
Preparation Methods
The synthesis of 1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves several steps. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods typically involve the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but differs in functional groups and reactivity.
Indole derivatives: These compounds have a different core structure but exhibit similar biological activities, such as antiviral and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound in various scientific fields .
Properties
IUPAC Name |
7-methyl-1-prop-2-enylpyrido[2,3-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-3-6-13-9-8(5-4-7(2)12-9)10(14)16-11(13)15/h3-5H,1,6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMPSNMXDPIITC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)OC(=O)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540442 |
Source
|
Record name | 7-Methyl-1-(prop-2-en-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97484-82-7 |
Source
|
Record name | 7-Methyl-1-(prop-2-en-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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